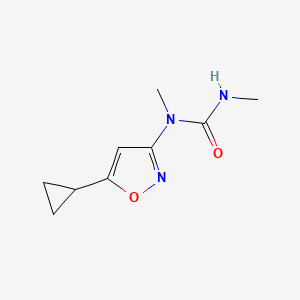
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N'-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is a chemical compound with a molecular formula of C9H13N3O2 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea compounds.
Applications De Recherche Scientifique
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylcyclopropanamine
Uniqueness
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and oxazole moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
55807-93-7 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H13N3O2/c1-10-9(13)12(2)8-5-7(14-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13) |
Clé InChI |
RJIPHNYXVKAWJB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C1=NOC(=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)



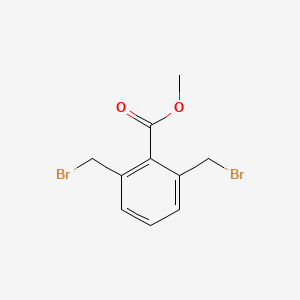
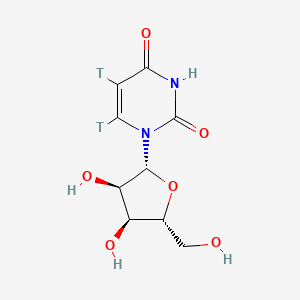

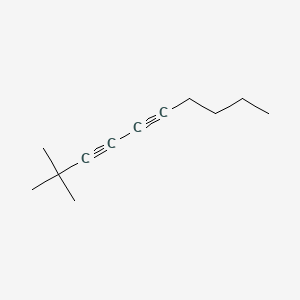
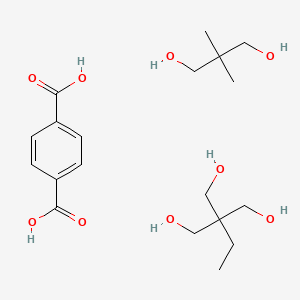
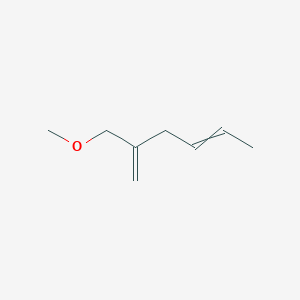
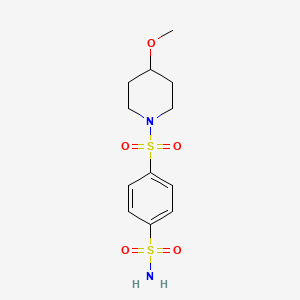

![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
